molecular formula C26H31N3O2 B1667474 2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride CAS No. 314776-92-6

2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride

Cat. No.: B1667474
CAS No.: 314776-92-6
M. Wt: 417.5 g/mol
InChI Key: MNHDKMDLOJSCGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BP 897 involves several key steps:

Industrial Production Methods

While specific industrial production methods for BP 897 are not widely documented, the synthesis typically follows the laboratory-scale procedures with optimization for larger-scale production. This may involve the use of more efficient coupling reagents and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BP 897 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

BP 897 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BP 897

BP 897 is unique due to its partial agonist activity at dopamine D3 receptors, which allows it to modulate dopamine signaling without fully activating the receptor. This property makes it particularly useful in studying the role of dopamine D3 receptors in addiction and other neurological disorders. Unlike full agonists or antagonists, BP 897 provides a balanced approach to receptor modulation, which can be advantageous in therapeutic applications .

Properties

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2/c1-31-25-11-5-4-10-24(25)29-18-16-28(17-19-29)15-7-6-14-27-26(30)23-13-12-21-8-2-3-9-22(21)20-23/h2-5,8-13,20H,6-7,14-19H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHDKMDLOJSCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192384-87-5, 314776-92-6
Record name DO-687
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192384875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BP897
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DO-687
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FVL90IM8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride
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2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride
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2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride
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2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride
Reactant of Route 5
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2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride
Reactant of Route 6
Reactant of Route 6
2-Naphthalenecarboxamide, N-(4-(4-(2-methoxyphenyl)-1-piperazinyl)butyl)-, monohydrochloride
Customer
Q & A

A: BP-897 primarily targets the dopamine D3 receptor (D3R) [, , , , ].

A: D3R is primarily expressed in limbic brain regions associated with cognitive and emotional functions, including reward processing. These regions are implicated in drug addiction, making D3R a potential target for therapeutic intervention [, , , , ].

A: Preclinical studies in rats demonstrate that BP-897 reduces cocaine-seeking behavior, particularly when triggered by drug-associated cues, without exhibiting intrinsic rewarding effects itself [, , , , ]. This suggests a potential role for BP-897 in reducing relapse vulnerability.

A: Yes, preclinical studies show that BP-897 also blocks the expression of conditioned place preference (CPP) induced by amphetamine and morphine in rats, further supporting its potential in treating drug addiction [, , ].

A: Studies show that a D3R antagonist, SB 277011-A, but not BP-897, blocks cue-induced reinstatement of nicotine-seeking in rats []. This suggests that while D3R antagonism may be beneficial, the partial agonist activity of BP-897 might not be sufficient for treating nicotine addiction.

ANone: The molecular formula of BP-897 is C24H31N3O2 • HCl, and its molecular weight is 441.99 g/mol.

A: BP-897's structure consists of an aryl residue, an amide moiety, a spacer region, and an amine residue. The extended and linear conformation within the aliphatic or aryl spacers is crucial for its D3R selectivity [, ].

A: Yes, research has explored modifications to the spacer and aryl moieties of BP-897, resulting in compounds with enhanced affinity and selectivity for D3R [, ]. For instance, incorporating more rigid aryl acrylamide derivatives led to (sub)nanomolar D3R affinity [].

A: Yes, [18F]fluoroethoxy-substituted radioligands of BP-897 have been synthesized for potential use in Positron Emission Tomography (PET) imaging studies to investigate D3R distribution and occupancy in the brain [, ].

A: Besides D3R, BP-897 exhibits moderate affinity for 5-HT1A receptors, α1 and α2 adrenergic receptors []. These interactions, although less prominent than its D3R binding, might contribute to its overall pharmacological effects.

ANone: While BP-897 shows promise in preclinical models, it is essential to consider potential limitations:

  • Partial Agonist Activity: The partial agonist activity of BP-897 might not be as effective as a full antagonist in blocking D3R, particularly in the context of nicotine addiction [].
  • Off-Target Effects: BP-897's interaction with other neurotransmitter systems could lead to unintended side effects [].

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